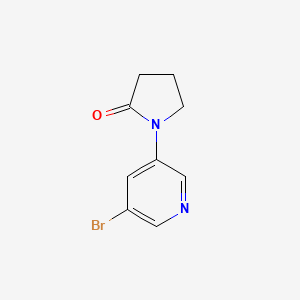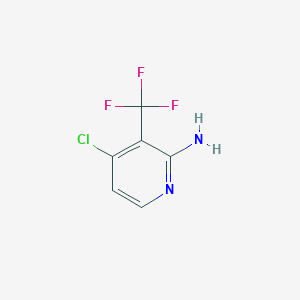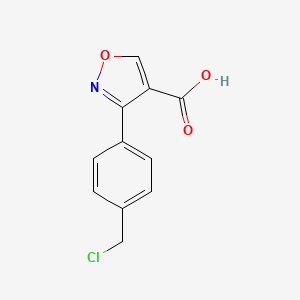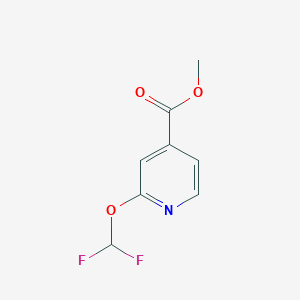
Methyl 2-(difluoromethoxy)isonicotinate
Descripción general
Descripción
Methyl 2-(difluoromethoxy)isonicotinate is a chemical compound with the molecular formula C8H7F2NO3 . It is also known as methyl 2-(difluoromethoxy)pyridine-4-carboxylate . This compound has been investigated for its potential use in thrips pest management . Thrips are tiny insects that can cause damage to crops, and finding effective management strategies is crucial for agriculture.
Synthesis Analysis
Molecular Structure Analysis
The structure of Methyl 2-(difluoromethoxy)isonicotinate consists of a pyridine ring attached to a methyl carboxylate group. It contains a total of 21 bonds , including multiple bonds, rotatable bonds, and aromatic bonds. The compound also features a six-membered ring , an aromatic ester , and an aromatic ether .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application in Thrips Pest Management
- Summary of the Application: Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that’s being investigated for various uses in thrips pest management . It’s a non-pheromone semiochemical that has shown a behavioral response in at least 12 thrips species, including virus vectors like western flower thrips and onion thrips .
- Methods of Application: The compound is mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses . Field and glasshouse trapping experiments, wind tunnel, and Y-tube olfactometer studies have been conducted in several countries to demonstrate its effectiveness .
- Results or Outcomes: Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Usage in Industrial Sites
- Summary of the Application: Methyl isonicotinate is used on industrial sites as a laboratory chemical . It aids in the synthesis of other substances .
- Results or Outcomes: The outcomes would depend on the specific reactions or processes in which Methyl isonicotinate is used. It’s likely used to produce other chemicals or substances in industrial settings .
Usage in Thrips Pest Management
- Summary of the Application: Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that’s being investigated for various uses in thrips pest management . It’s a non-pheromone semiochemical that has shown a behavioral response in at least 12 thrips species, including virus vectors like western flower thrips and onion thrips .
- Methods of Application: The compound is mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses . Field and glasshouse trapping experiments, wind tunnel, and Y-tube olfactometer studies have been conducted in several countries to demonstrate its effectiveness .
- Results or Outcomes: Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Safety And Hazards
- Occupational Safety and Health (OHS/OSH) : The compound poses hazards, including skin and eye irritation. It is labeled with warning pictograms .
: Methyl isonicotinate – a non-pheromone thrips semiochemical – and its potential for pest management : ChemSpider: Methyl 2-(difluoromethoxy)isonicotinate : Mol-Instincts: Structure of Methyl 2-(difluoromethoxy)isonicotinate
Propiedades
IUPAC Name |
methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJQGVVANWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethoxy)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)
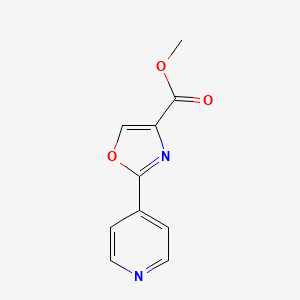

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
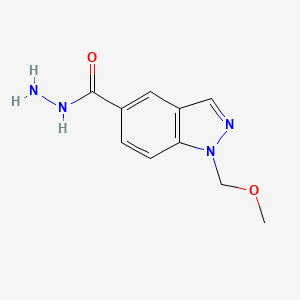
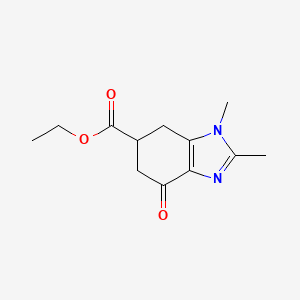

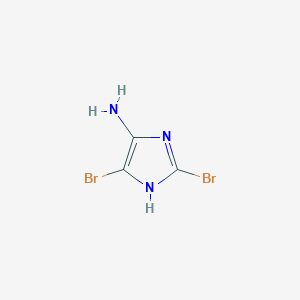
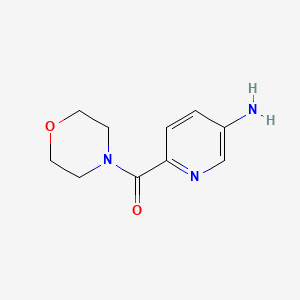
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
